L-CYSTINE (13C6; 15N2)
Description
Structural Definition and Isotopic Composition
L-Cystine (¹³C₆; ¹⁵N₂) retains the fundamental structure of its non-labeled counterpart, consisting of two L-cysteine molecules connected by a disulfide bond (Cys-S-S-Cys). The isotopic labeling occurs at six carbon atoms (¹³C) and two nitrogen atoms (¹⁵N), resulting in a molecular formula of ¹³C₆H₁₂¹⁵N₂O₄S₂ and a molecular weight of 248.24 g/mol . The specific labeling positions are critical for maintaining biochemical equivalence while enabling detection via mass shifts in analytical techniques.
Key Structural Features:
- Disulfide Bond : Central to its redox activity, facilitating studies on protein folding and oxidative stress .
- Isotopic Distribution : Uniform labeling ensures minimal interference with natural biochemical processes while providing distinct spectral signatures .
- Chirality : Retains the L-configuration of natural cystine, ensuring compatibility with enzymatic systems .
Table 1: Comparison of L-Cystine and L-Cystine (¹³C₆; ¹⁵N₂)
| Property | L-Cystine | L-Cystine (¹³C₆; ¹⁵N₂) |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₄S₂ | ¹³C₆H₁₂¹⁵N₂O₄S₂ |
| Molecular Weight (g/mol) | 240.30 | 248.24 |
| Natural Abundance | ~99% ¹²C, ¹⁴N | 100% ¹³C, ¹⁵N |
| Key Applications | Protein structure | Metabolic tracing, SILAC |
Properties
Molecular Weight |
248.24 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
L-Cystine (13C6; 15N2) is extensively utilized in metabolic studies to trace the pathways of cysteine metabolism. Its incorporation into biological systems allows researchers to monitor the fate of cysteine and cystine through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Key Applications in Metabolism
- Protein Metabolism : The labeled compound can be incorporated into polypeptide chains, enabling researchers to study protein dynamics and turnover rates. For instance, it allows for the quantification of labeled metabolites, aiding in understanding metabolic pathways involving cysteine and cystine .
- Flux Analysis : In studies examining nutrient sources and metabolic fluxes, L-Cystine (13C6; 15N2) provides insights into how cells utilize cysteine for glutathione synthesis, critical for antioxidant defense .
Protein NMR Spectroscopy
The use of L-Cystine (13C6; 15N2) in protein NMR spectroscopy simplifies spectra interpretation by reducing signal overlap from naturally abundant isotopes. This enhances the ability to analyze the structure and dynamics of proteins containing cysteine residues, leading to more accurate structural insights .
Cancer Research
Recent studies have highlighted the role of L-Cystine (13C6; 15N2) in cancer research, particularly in understanding tumor metabolism. For example, in pancreatic ductal adenocarcinoma (PDAC), researchers have used this compound to label cysteine metabolites, revealing adaptations in cancer cell metabolism under cystine limitation stress .
Case Study: PDAC Cell Metabolism
In a study involving MiaPaCa-2 cells, L-Cystine (13C6; 15N2) was used to label cysteine metabolites under varying conditions. The findings indicated that cells adapted their metabolism to utilize alternative sources of cysteine when faced with limitations, demonstrating the compound's utility in elucidating metabolic adaptations in cancer cells .
Interaction Studies
L-Cystine (13C6; 15N2) is valuable for studying interactions within metabolic pathways. It interacts with various enzymes involved in redox reactions and protein synthesis, allowing researchers to track these interactions over time. This capability provides insights into cellular regulatory mechanisms and metabolic dynamics .
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
Isotopic Labeling Patterns and Purity
The table below compares isotopic configurations and purity levels of L-cystine derivatives:
Notes:
- L-Cystine (¹³C₆; ¹⁵N₂) provides a higher mass shift (+8.01416 Da for lysine/arginine analogs) in MS, enhancing detection accuracy compared to singly labeled variants .
- Deuterated analogs (e.g., DL-Cystine-D₄) are preferred for NMR due to distinct spectral signatures, whereas ¹³C/¹⁵N labels are optimal for MS .
Metabolic and Analytical Performance
Key Research Findings:
Cellular Uptake Dynamics :
- In metabolic studies, [¹³C₆;¹⁵N₂]-L-cystine showed slower replacement rates compared to unlabeled cystine, indicating persistent intracellular pools resistant to isotopic dilution .
- In contrast, [¹³C₃;¹⁵N₁]-L-cysteine was rapidly metabolized into L-alanine, highlighting divergent pathways between cystine and cysteine derivatives .
Analytical Sensitivity: LC-MS/MS quantification: [¹³C₆;¹⁵N₂]-L-cystine achieved a linearity range of 1–880 nM with limits of detection (LOD) <1 nM in plasma, outperforming [²H₅;¹⁵N]-labeled indole derivatives in sensitivity . SILAC workflows: Co-use with [¹³C₆;¹⁵N₄]-arginine enabled precise quantification of protein turnover in 293T cells, with false discovery rates <1% .
Preparation Methods
Synthesis from Isotope-Labeled Precursors
The most common approach uses isotope-labeled L-cysteine precursors:
- Starting Materials: L-cysteine uniformly labeled with ^13C6 and ^15N2.
- Oxidation Reaction: The labeled L-cysteine is oxidized to L-cystine using mild oxidizing agents such as hydrogen peroxide (H2O2). The reaction is carefully monitored to avoid over-oxidation or side reactions.
- Reaction Conditions: Typically performed in aqueous solution under controlled pH and temperature to optimize yield and isotope preservation.
- Purification: The product is purified via crystallization or chromatographic techniques to remove unreacted cysteine and other impurities.
Enzymatic and Chemical Oxidation Methods
- Chemical Oxidation: Hydrogen peroxide or other oxidants are used to convert labeled cysteine to cystine. The process requires precise stoichiometry and reaction time control.
- Enzymatic Oxidation: In some protocols, enzymes such as cysteine oxidases may be employed to catalyze the formation of cystine from cysteine under mild conditions, potentially improving selectivity and yield.
Industrial Scale Preparation
For large-scale production:
- Optimization: Reaction parameters such as oxidant concentration, temperature, and reaction time are optimized to maximize yield and isotopic purity.
- Quality Control: Analytical methods including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm isotope incorporation and product purity.
- Storage: The final product is stored at +4°C to maintain stability and prevent degradation.
Reaction Scheme and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Isotope-labeled cysteine preparation | Synthesis or purchase of ^13C6, ^15N2 labeled L-cysteine | Source of labeled precursor | High isotopic enrichment needed |
| Oxidation | Hydrogen peroxide (H2O2), aqueous solution, controlled pH (neutral to slightly alkaline), ambient temperature | Oxidize cysteine thiols to disulfide bond forming cystine | Avoid excess oxidant to prevent side reactions |
| Purification | Crystallization or chromatography | Remove impurities and unreacted cysteine | Ensures high purity for research use |
| Quality Control | Mass spectrometry, NMR | Confirm isotopic labeling and purity | Essential for reliable tracer studies |
Analytical and Research Findings on Preparation
- Isotopic Integrity: Studies confirm that the labeling at carbon and nitrogen positions remains intact throughout the oxidation and purification processes, verified by mass spectrometry with molecular weight ~248.24 g/mol matching theoretical values.
- Yield and Purity: Optimized oxidation conditions yield high purity L-Cystine (13C6; 15N2) suitable for incorporation into biological assays and protein synthesis studies.
- Biological Equivalence: The isotope-labeled L-cystine behaves identically to natural L-cystine in biological systems, allowing its use as a tracer in metabolic pathways without perturbing normal physiology.
Summary Table of Preparation Parameters
| Parameter | Typical Values / Conditions | Comments |
|---|---|---|
| Precursor Isotope Enrichment | >99% ^13C and ^15N | Ensures accurate tracing |
| Oxidant | Hydrogen peroxide (H2O2) | Mild oxidizing agent |
| Reaction pH | 7.0 - 8.5 | Neutral to slightly alkaline |
| Temperature | 20 - 25 °C | Ambient conditions |
| Reaction Time | 1 - 3 hours | Monitored to prevent over-oxidation |
| Purification Method | Crystallization or chromatography | High purity essential |
| Storage | +4°C | Stability maintenance |
Q & A
Q. What steps mitigate isotopic dilution effects in in vivo studies using L-CYSTINE (13C6; 15N2)?
- Methodological Answer :
Pre-treat animals with antibiotics to suppress gut microbiota that metabolize cystine.
Use isotopically labeled diets to minimize unlabeled cysteine intake.
Model dilution kinetics using non-compartmental analysis (NCA) to adjust dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
